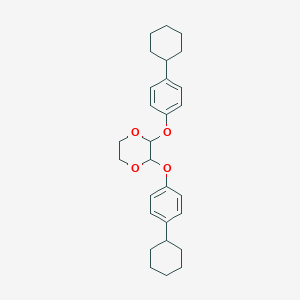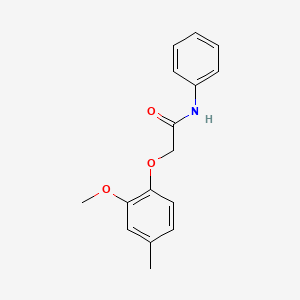![molecular formula C24H30O8S B5231633 dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate, also known as DBPDA, is a chemical compound with a molecular formula of C24H28O10S. DBPDA is a sulfonate ester that has shown potential in various scientific applications.
Mecanismo De Acción
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a crosslinking agent by forming covalent bonds between polymer chains, resulting in the formation of a three-dimensional network. This network enhances the mechanical properties of the polymer and improves its resistance to heat and chemicals. As a surfactant, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate reduces the interfacial tension between the polymer and the aqueous phase, resulting in the formation of stable emulsions. In metal-organic frameworks, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a bridging ligand between metal ions, resulting in the formation of a porous structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate. However, studies have shown that dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is non-toxic and does not have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has several advantages in lab experiments, including its high yield synthesis, low toxicity, and versatility in various scientific applications. However, one of the limitations of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is its limited solubility in polar solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate research, including its potential use as a drug delivery system, as a biosensor for the detection of biomolecules, and as a catalyst for organic reactions. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can also be modified to improve its solubility and enhance its performance in various applications.
Conclusion:
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is a versatile chemical compound that has shown potential in various scientific applications. Its high yield synthesis, low toxicity, and versatility make it a promising candidate for future research in the fields of polymer synthesis, metal-organic frameworks, and catalysis. Further research is needed to explore its potential use in drug delivery systems, biosensors, and other applications.
Métodos De Síntesis
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can be synthesized through the reaction between 4,4'-oxybis(benzenesulfonyl chloride) and dibutyl oxalate in the presence of a base. The reaction yields dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has been used in various scientific research applications, including as a crosslinking agent in polymer synthesis, as a surfactant in emulsion polymerization, and as a precursor for sulfonated polymers. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has also been used as a ligand for the synthesis of metal-organic frameworks and as a catalyst for organic reactions.
Propiedades
IUPAC Name |
butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8S/c1-3-5-15-29-23(25)17-31-19-7-11-21(12-8-19)33(27,28)22-13-9-20(10-14-22)32-18-24(26)30-16-6-4-2/h7-14H,3-6,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRPBAQRGGHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)



![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)

![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)

